The synthesis of GGACK Dihydrochloride involves several key steps:
Technical details regarding reaction conditions such as temperature, pH, and solvent systems are critical for optimizing yield and purity .
GGACK Dihydrochloride has a complex molecular structure characterized by its peptide sequence and functional groups:
The three-dimensional structure can be analyzed through crystallography or NMR spectroscopy to confirm the spatial arrangement of atoms and functional groups .
GGACK Dihydrochloride participates in various biochemical reactions, primarily as an inhibitor of serine proteases. Its mechanism involves:
These reactions are essential for studying enzyme functions in biological systems, particularly in understanding disease mechanisms where protease activity is dysregulated .
The mechanism of action of GGACK Dihydrochloride involves:
Quantitative data from inhibition assays provide insights into its efficacy as an inhibitor across different enzyme systems .
GGACK Dihydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its handling and application in laboratory settings .
GGACK Dihydrochloride has diverse applications in scientific research:
GGACK Dihydrochloride (H-Glu-Gly-Arg-CMK • 2HCl; CAS 65113-67-9) is a tripeptide chloromethyl ketone inhibitor that covalently modifies the catalytic site of uPA. This irreversible inhibition disrupts plasminogen activation, a key process in extracellular matrix degradation and cell invasion.
The inhibitor features a chloromethyl ketone (CMK) warhead attached to the arginine side chain. This electrophilic group forms a covalent bond with the nucleophilic histidine residue (His⁵⁷) within uPA’s catalytic triad (Ser¹⁹⁵-His⁵⁷-Asp¹⁰²). The Glu-Gly-Arg (E-G-R) sequence mimics uPA’s natural substrate, ensuring high-affinity docking in the S1 pocket. Key interactions include:
Table 1: Structural Interactions of GGACK with uPA
| uPA Residue | Interaction Type | GGACK Moiety | 
|---|---|---|
| His⁵⁷ | Covalent alkylation | Chloromethyl ketone | 
| Asp¹⁸⁹ | Ionic bond | Arginine guanidinium | 
| Ser²¹⁴ | Hydrogen bonding | Glycine carbonyl | 
| Gly²¹⁶ | Van der Waals | Glutamate side chain | 
GGACK exhibits sub-micromolar potency against uPA, with a reported IC₅₀ of 0.2–0.5 µM. Kinetic studies reveal:
Beyond uPA, GGACK demonstrates significant activity against Factor Xa (FXa), a serine protease central to the coagulation cascade. This dual inhibition links fibrinolysis and thrombosis pathways.
FXa converts prothrombin to thrombin, amplifying coagulation signals. GGACK inhibits FXa with an IC₅₀ of 1.2 µM, disrupting:
Table 2: Inhibitory Profile of GGACK in Coagulation Pathways
| Target | IC₅₀ (µM) | Physiological Consequence | 
|---|---|---|
| uPA | 0.2–0.5 | Suppressed plasmin generation | 
| Factor Xa | 1.2 | Reduced thrombin formation | 
| Factor VIIa | >100 | No significant inhibition | 
| Thrombin | >100 | No direct effect | 
GGACK’s >80-fold selectivity for uPA/FXa over related proteases is attributed to:
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
![3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine](/images/structure/BT-427431.png) 
                                    
                CAS No.: 17869-27-1
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
CAS No.: 51800-34-1